molecular formula C7H7NO2 B575576 4-(Oxiran-2-yloxy)pyridine CAS No. 192717-18-3

4-(Oxiran-2-yloxy)pyridine

Cat. No.: B575576
CAS No.: 192717-18-3
M. Wt: 137.138
InChI Key: MOEKDFVUKMLTJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Oxiran-2-yloxy)pyridine is a chemical building block of interest in synthetic organic chemistry and pharmaceutical research. This compound features both a pyridine ring and an oxirane (epoxide) group linked by an ether bond, making it a versatile precursor for the synthesis of more complex molecules. The epoxide ring is highly susceptible to ring-opening reactions by nucleophiles, allowing researchers to functionalize the molecule and create a variety of derivatives. The pyridine moiety can act as a coordinating ligand or be used to modify the solubility and electronic properties of the resulting compounds. While specific biological data for this compound is not widely reported, compounds with similar epoxide and heteroaromatic structures are often investigated as intermediates in the development of active pharmaceutical ingredients (APIs) . As a result, this chemical is valuable for constructing molecular scaffolds in medicinal chemistry programs and for material science applications. It is typically supplied in high purity, suitable for sensitive research applications. Handling and Usage: this compound is intended for research purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and employ appropriate personal protective equipment during handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

192717-18-3

Molecular Formula

C7H7NO2

Molecular Weight

137.138

IUPAC Name

4-(oxiran-2-yloxy)pyridine

InChI

InChI=1S/C7H7NO2/c1-3-8-4-2-6(1)10-7-5-9-7/h1-4,7H,5H2

InChI Key

MOEKDFVUKMLTJT-UHFFFAOYSA-N

SMILES

C1C(O1)OC2=CC=NC=C2

Origin of Product

United States

Synthetic Methodologies for 4 Oxiran 2 Yloxy Pyridine

Precursor Synthesis Strategies for 4-Hydroxypyridine (B47283) Derivatives

The synthesis of the 4-hydroxypyridine core is a critical first step. Various methods have been developed, ranging from direct functionalization of the pyridine (B92270) ring to more complex cross-coupling strategies.

Direct Functionalization Approaches

Direct functionalization of the pyridine ring offers a straightforward route to 4-hydroxypyridine derivatives. These methods often involve the introduction of a hydroxyl group onto a pre-existing pyridine scaffold. One such approach is the hydroxylation of 2-bromopyridine (B144113) at the 4-position. vulcanchem.com Another strategy involves the base-catalyzed isomerization of 3-bromopyridines, which can proceed via a pyridyne intermediate, leading to 4-substituted pyridines. rsc.org This tandem isomerization and substitution can be utilized for 4-hydroxylation. rsc.org

Furthermore, direct C-H bond functionalization reactions represent an increasingly important area. nih.gov These methods aim to convert C-H bonds directly into C-O bonds, among other functionalities, thereby offering a more atom-economical approach. nih.gov For instance, the development of catalytic systems that can selectively oxidize a specific C-H bond on the pyridine ring to a hydroxyl group is an active area of research.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of highly substituted and functionalized 4-hydroxypyridine derivatives. acs.orgresearchgate.netacs.orgresearchgate.net These methods often start with a suitably functionalized pyridine precursor, which is then coupled with another molecule to build the desired scaffold.

A common strategy involves the use of 4-pyridyl nonaflates, which are readily prepared from the corresponding 4-hydroxypyridines. acs.orgresearchgate.net These nonaflates are excellent substrates for various palladium-catalyzed reactions, including Suzuki-Miyaura and Stille couplings, allowing for the introduction of a wide range of substituents at the pyridine ring. acs.orgresearchgate.net

Three-component synthesis reactions have also emerged as a flexible and efficient route to polysubstituted 4-hydroxypyridine derivatives. acs.orgresearchgate.netacs.org These reactions can bring together simple starting materials, such as lithiated alkoxyallenes, nitriles, and carboxylic acids, to construct the 4-hydroxypyridine core in a single or two-step process. researchgate.netacs.orgresearchgate.netbeilstein-journals.org The resulting highly functionalized pyridines can then be further modified using palladium-catalyzed cross-coupling reactions. researchgate.netresearchgate.net

Reaction Type Key Features Reference(s)
Suzuki-Miyaura CouplingEmploys 4-pyridyl nonaflates as versatile building blocks. acs.orgresearchgate.net
Stille CouplingUtilizes organotin reagents for C-C bond formation. acs.org
Buchwald-Hartwig AminationForms C-N bonds, useful for creating aminated pyridine derivatives. acs.org
Three-Component SynthesisFlexible route to highly substituted 4-hydroxypyridines. acs.orgresearchgate.netacs.org

Epoxidation Routes for Allylic Precursors

Once a suitable 4-allyloxypyridine (B13736566) precursor is obtained, the next critical step is the epoxidation of the allyl group to form the desired oxirane ring. This transformation can be achieved through both catalytic asymmetric and stoichiometric methods.

Catalytic Asymmetric Epoxidation

Catalytic asymmetric epoxidation is a highly valuable technique as it allows for the stereoselective synthesis of a specific enantiomer of the epoxide. nobelprize.orgnih.govrsc.org This is particularly important in the synthesis of chiral drugs. The Sharpless-Katsuki epoxidation is a well-known example that utilizes a titanium-tartrate complex to achieve high enantioselectivity in the epoxidation of allylic alcohols. nobelprize.org Advances in this field have led to the development of catalysts that can be used in smaller, catalytic amounts. nobelprize.org

Modern methods often employ environmentally benign oxidants like hydrogen peroxide. rsc.org Various metal-based and organocatalytic systems have been developed for the asymmetric epoxidation of alkenes, including allylic alcohols. rsc.orgorganic-chemistry.org For instance, chiral bishydroxamic acid ligands in combination with vanadium have shown success in the asymmetric epoxidation of homoallylic alcohols. organic-chemistry.org Peptide-based catalysts have also been discovered through combinatorial screening and have demonstrated site- and enantioselectivity in the epoxidation of isoprenols. nih.gov

Stoichiometric Epoxidation Protocols

Stoichiometric epoxidation methods, while not offering the same level of enantiocontrol as catalytic asymmetric versions without a chiral substrate or reagent, are still widely used for their reliability and effectiveness. A common reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA), which readily reacts with alkenes to form epoxides. nih.govmasterorganicchemistry.com

The reaction of a 4-allyloxypyridine derivative with a peroxyacid like m-CPBA would lead to the formation of 4-(oxiran-2-ylmethoxy)pyridine. holzer-group.at Another approach involves the formation of a halohydrin from the alkene, followed by treatment with a base to induce intramolecular cyclization to the epoxide. masterorganicchemistry.com For example, reacting an allylic ether with a halogen source in the presence of water would form a halohydrin, which upon treatment with a base like sodium hydroxide (B78521), would yield the epoxide. masterorganicchemistry.comtsijournals.com

Formation of the Ether Linkage (C-O Bond Formation)

The final key bond formation in the synthesis of 4-(oxiran-2-yloxy)pyridine is the ether linkage between the pyridine ring and the oxirane-containing side chain. This is typically achieved through a Williamson ether synthesis or related C-O bond-forming reactions. organic-chemistry.orglibretexts.org

In a typical Williamson synthesis, the sodium or potassium salt of 4-hydroxypyridine (the alkoxide) is reacted with an electrophile such as epichlorohydrin (B41342). holzer-group.atekb.eg The alkoxide, being a potent nucleophile, will attack the electrophilic carbon of the epichlorohydrin, displacing the chloride and forming the ether bond.

Mitsunobu Reaction-Based Etherification

The Mitsunobu reaction provides a powerful and versatile method for the synthesis of this compound via the etherification of 4-hydroxypyridine with glycidol. beilstein-journals.orgnih.gov This reaction typically involves the use of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (B7806520) (DIAD). beilstein-journals.orgnih.gov

The reaction proceeds through the formation of a betaine (B1666868) intermediate from the combination of triphenylphosphine and the azodicarboxylate. organic-chemistry.org This intermediate then deprotonates the acidic 4-hydroxypyridine. The resulting pyridin-4-olate (B372684) subsequently acts as a nucleophile, attacking the alcohol (glycidol) which has been activated by the phosphonium (B103445) species. This process generally occurs with a clean inversion of stereochemistry at the alcohol's chiral center. organic-chemistry.org

A typical procedure involves dissolving 4-hydroxypyridine, glycidol, and triphenylphosphine in a suitable anhydrous solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). beilstein-journals.orgjst.go.jp The mixture is cooled, often to 0 °C, before the dropwise addition of the azodicarboxylate. sigmaaldrich.com The reaction is then typically allowed to warm to room temperature and stirred for several hours. beilstein-journals.org

The choice of reagents and solvents can influence the reaction's efficiency. For instance, in a related synthesis, 2-hydroxypyridine (B17775) was successfully coupled with an alcohol using triphenylphosphine and bis(2-methoxyethyl) azodicarboxylate (DMEAD) in THF at room temperature. jst.go.jp

Table 1: Representative Conditions for Mitsunobu Reaction
Starting MaterialsReagentsSolventTemperatureReaction Time
4-Hydroxypyridine, GlycidolTriphenylphosphine, DIADDichloromethane0 °C to Room Temp.16-18 hours
4-Hydroxypyridine, GlycidolTriphenylphosphine, DEADTetrahydrofuran0 °C to Room Temp.6-8 hours
2-Hydroxypyridine, AlcoholTriphenylphosphine, DMEADTetrahydrofuranRoom Temperature16 hours

Nucleophilic Substitution Reactions of Pyridin-4-ol

A more direct and classical approach to the synthesis of this compound involves the nucleophilic substitution reaction of pyridin-4-ol, or its corresponding pyridin-4-olate salt, with an electrophilic three-carbon unit such as epichlorohydrin or a glycidyl (B131873) sulfonate. This method is a variant of the Williamson ether synthesis. nih.gov

In this procedure, 4-hydroxypyridine is first deprotonated with a suitable base to form the more nucleophilic pyridin-4-olate anion. chim.it Common bases for this purpose include potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃). nih.gov The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF), acetonitrile (B52724) (ACN), or acetone. nih.govresearchgate.netijper.org

Following the formation of the pyridin-4-olate, the electrophile, such as epichlorohydrin, is introduced. The olate anion then displaces the leaving group (e.g., chloride) in an Sₙ2 reaction, forming the desired ether linkage and yielding this compound. researchgate.net For example, the synthesis of a related compound, 4-(oxiran-2-ylmethoxy)-9H-carbazole, was successfully achieved by reacting 4-hydroxycarbazole (B19958) with epichlorohydrin in the presence of potassium carbonate in refluxing acetone. researchgate.net Similarly, a substituted hydroxypyridine has been alkylated with epichlorohydrin using potassium carbonate under microwave irradiation, suggesting an alternative energy source to accelerate the reaction. ekb.eg

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound are highly dependent on the chosen reaction conditions. Optimization of parameters such as the base, solvent, temperature, and reaction time is crucial for maximizing the output and minimizing side products.

For the nucleophilic substitution pathway, a systematic screening of bases and solvents can lead to significant improvements in yield. In an analogous O-alkylation of a phenol (B47542) with epibromohydrin, sodium hydride in tetrahydrofuran at room temperature was found to be highly effective, affording a high yield in a relatively short time. nih.gov In contrast, other bases like potassium carbonate and cesium carbonate in solvents such as acetonitrile or DMF often require higher temperatures and longer reaction times, sometimes resulting in lower yields. nih.gov

The following table, based on the optimization of a similar O-alkylation reaction, illustrates the impact of different reaction conditions on product yield. nih.gov

Table 2: Optimization of Nucleophilic Substitution Reaction Conditions for Aryl Glycidyl Ether Synthesis
EntryBaseSolventTemperatureTime (h)Yield (%)
1NaHDMSO0 °C to rt1613
2NaHTHF0 °C to rt287
3K₂CO₃ACN70 °C16Traces
4K₂CO₃DMF70 °C16Traces
5Cs₂CO₃ACN70 °C16Traces
6Cs₂CO₃DMF70 °C3614
7PyridineTHFrt1681

Data adapted from a study on a similar O-alkylation reaction. nih.gov

In the context of the Mitsunobu reaction, optimization can involve the choice of phosphine and azodicarboxylate reagent. While triphenylphosphine is common, polymer-supported versions can simplify purification by allowing for the easy removal of the phosphine oxide byproduct. sigmaaldrich.com The choice of solvent can also be critical, with anhydrous conditions being necessary to prevent hydrolysis of the intermediates. sigmaaldrich.com The reaction temperature is typically kept low initially to control the exothermic reaction before being raised to ensure completion. beilstein-journals.org

Reactivity and Reaction Pathways of 4 Oxiran 2 Yloxy Pyridine

Ring-Opening Reactions of the Oxirane Moiety

The high reactivity of the epoxide ring is a cornerstone of its utility in organic synthesis. mdpi.com The significant angle strain in the three-membered ring is released upon reaction, providing a strong thermodynamic driving force for ring-opening processes. These reactions typically proceed via a nucleophilic substitution (SN2) mechanism, although SN1-like character can be observed under certain conditions, especially with acid catalysis. libretexts.orgopenstax.org

The core reactivity of 4-(Oxiran-2-yloxy)pyridine involves the cleavage of one of the carbon-oxygen bonds of the epoxide by a nucleophile. A diverse array of nucleophiles, including amines, alcohols, water, carbanions, and halides, can initiate this reaction, leading to a variety of functionalized products. libretexts.org

The reaction of this compound with primary or secondary amines, known as aminolysis, is a fundamental pathway to synthesize β-amino alcohols. These products are valuable intermediates in medicinal chemistry. tsijournals.com The reaction involves the nucleophilic attack of the amine nitrogen on one of the epoxide carbons. Generally, under neutral or basic conditions, the attack occurs at the less sterically hindered carbon atom (an SN2 mechanism), yielding a 1-amino-3-(pyridin-4-yloxy)propan-2-ol derivative. libretexts.org The reaction can be performed by heating the epoxide with the amine, sometimes in a solvent like isopropanol (B130326) or acetonitrile (B52724), and may be catalyzed by bases or Lewis acids. mdpi.comtsijournals.com For instance, the ring-opening of similar epoxides has been successfully carried out using bases like potassium carbonate.

Table 1: Representative Aminolysis Reactions of Epoxides This table presents plausible reaction outcomes for this compound based on documented reactions of analogous compounds.

Nucleophile Product Typical Conditions
Isopropylamine 1-(Isopropylamino)-3-(pyridin-4-yloxy)propan-2-ol Refluxing isopropanol
Piperidine 1-(Piperidin-1-yl)-3-(pyridin-4-yloxy)propan-2-ol Acetonitrile (ACN), K₂CO₃, 90°C

Alcohols can act as nucleophiles to open the epoxide ring of this compound, a reaction known as alcoholysis. This process can be catalyzed by either acids or bases. rsc.org In base-catalyzed alcoholysis, the alkoxide ion attacks the less substituted carbon of the epoxide. In contrast, acid-catalyzed alcoholysis involves protonation of the epoxide oxygen first, followed by nucleophilic attack of the alcohol. libretexts.org In the case of unsymmetrical epoxides like this, the attack under acidic conditions may occur at the more substituted carbon due to the development of carbocation-like character at this position in the transition state. openstax.org The product of alcoholysis is a β-alkoxy alcohol.

Table 2: Products of Alcoholysis Reactions This table illustrates expected products from the reaction of this compound with various alcohols.

Alcohol (R-OH) Product Name Product Structure
Methanol 1-Methoxy-3-(pyridin-4-yloxy)propan-2-ol C₅H₄N-O-CH₂CH(OH)CH₂OCH₃
Ethanol 1-Ethoxy-3-(pyridin-4-yloxy)propan-2-ol C₅H₄N-O-CH₂CH(OH)CH₂OCH₂CH₃

Hydrolysis of this compound involves the ring-opening of the epoxide by water to form a diol, specifically 1-(pyridin-4-yloxy)propane-2,3-diol. This reaction can be performed under acidic, basic, or neutral conditions, often requiring heating. openstax.orgrsc.org Acid catalysis facilitates the reaction by protonating the epoxide oxygen, making it a better leaving group. libretexts.orgopenstax.org Basic hydrolysis proceeds via direct attack of a hydroxide (B78521) ion on an epoxide carbon. libretexts.org For example, a related epoxide, 2-(oxiran-2-yl)-1-phenylethan-1-ol, can be formed through the hydrolysis of a cyclic carbonate precursor using potassium carbonate in methanol, indicating that base-catalyzed solvolysis is a viable pathway. google.com

Table 3: Conditions for Epoxide Hydrolysis This table outlines typical conditions for the hydrolysis of epoxides to form diols.

Catalyst Solvent Conditions
Dilute H₂SO₄ or HCl Water Room Temperature to mild heat
NaOH or KOH Water/Alcohol mixture Heat

Grignard reagents (RMgX) and organolithium reagents (RLi) are potent carbon-based nucleophiles that readily open epoxide rings. libretexts.orgbyjus.com The reaction involves the addition of the alkyl or aryl group from the organometallic reagent to one of the epoxide carbons. The reaction proceeds via nucleophilic attack, followed by hydrolysis with a dilute acid during workup to protonate the resulting alkoxide and yield an alcohol. libretexts.orgdoubtnut.com With an unsubstituted epoxide like that in this compound, the attack of the Grignard reagent occurs at the terminal, less sterically hindered carbon, resulting in the formation of a secondary alcohol. doubtnut.com For example, the reaction with methylmagnesium bromide would yield 1-(pyridin-4-yloxy)butan-2-ol.

Table 4: Ring-Opening with Organometallic Reagents This table shows the expected secondary alcohol products from the reaction of this compound with various Grignard reagents.

Grignard Reagent (R-MgX) Product Name
Methylmagnesium Bromide (CH₃MgBr) 1-(Pyridin-4-yloxy)butan-2-ol
Ethylmagnesium Bromide (CH₃CH₂MgBr) 1-(Pyridin-4-yloxy)pentan-2-ol

The oxirane ring can be opened by hydrogen halides (HX, where X = Cl, Br, I) to produce halohydrins. openstax.orgtsijournals.com This reaction typically occurs under anhydrous conditions. The mechanism involves protonation of the epoxide oxygen by the acid, followed by a backside attack of the halide anion. openstax.org For an unsymmetrical terminal epoxide, the halide ion generally attacks the less substituted carbon atom. openstax.org For instance, the reaction of this compound with aqueous hydrobromic acid is expected to yield 1-bromo-3-(pyridin-4-yloxy)propan-2-ol. Research on the analogous compound 4-(oxiran-2-ylmethoxy)-9H-carbazole shows that it can be opened with 48% aqueous HBr at 40-45°C to give the corresponding bromohydrin in 85% yield. tsijournals.com

Table 5: Halogenation Reaction Products This table details the expected halohydrin products from the reaction of this compound with hydrogen halides.

Reagent Product Name
Hydrochloric Acid (HCl) 1-Chloro-3-(pyridin-4-yloxy)propan-2-ol
Hydrobromic Acid (HBr) 1-Bromo-3-(pyridin-4-yloxy)propan-2-ol

Regioselectivity and Stereoselectivity in Ring-Opening

Electronic and Steric Influences

Reactions Involving the Pyridine (B92270) Heterocycle

The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This has a profound impact on its reactivity, particularly in electrophilic aromatic substitution.

Electrophilic Aromatic Substitution (EAS) on pyridine is significantly more difficult than on benzene (B151609). The nitrogen atom deactivates the ring towards electrophilic attack for two main reasons:

Inductive Effect: Nitrogen is more electronegative than carbon and withdraws electron density from the ring inductively.

Protonation/Lewis Acid Coordination: In the presence of the strong acids often required for EAS, the nitrogen atom is protonated or coordinates to a Lewis acid, placing a formal positive charge on the ring system and further increasing its deactivation. vaia.com

When EAS does occur, the substitution is directed primarily to the C-3 (and C-5) position. Attack at C-2, C-4, or C-6 leads to a resonance intermediate where the positive charge is unfavorably placed on the electronegative nitrogen atom, making these pathways less stable. vaia.com

For this compound, the substituent at the C-4 position is an oxiranyloxy group (-O-CH₂-oxirane). An alkoxy group is typically an activating, ortho, para-director in EAS on a benzene ring due to its ability to donate electron density via resonance. uci.edu In this molecule, the directing effects are:

Pyridine Nitrogen: Deactivating, directs meta (to C-3 and C-5).

C-4 Oxiranyloxy Group: Activating, directs ortho (to C-3 and C-5).

Both the inherent nature of the pyridine ring and the directing effect of the C-4 substituent favor substitution at the C-3 and C-5 positions. However, the strong deactivating effect of the pyridine nitrogen nucleus generally dominates, meaning that forcing conditions would be required for an electrophilic substitution reaction to proceed. digitellinc.comnih.gov

Based on a comprehensive review of available scientific literature, there is no specific research data detailing the nucleophilic aromatic substitution reactions on the pyridine ring or the coordination chemistry of the pyridine nitrogen for the compound This compound .

The provided search results contain extensive information on the general reactivity of the pyridine nucleus. This includes established principles of nucleophilic aromatic substitution (SNAr), which is known to occur preferentially at the 2- and 4-positions of the pyridine ring due to the electron-withdrawing nature of the nitrogen atom that makes these positions electron-deficient. vapourtec.comyoutube.com Similarly, the literature describes the coordination of various metal ions with the lone pair of electrons on the pyridine nitrogen in a wide range of derivatives. mdpi.comd-nb.infonih.gov

However, none of the accessible research articles or chemical databases provide specific examples, reaction conditions, product characterizations, or data tables for these particular reaction pathways involving This compound . The existing literature on related compounds focuses primarily on the reactivity of the epoxide ring rather than the pyridine ring.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for the specified sections—"3.2.2. Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring" and "3.2.3. Coordination Chemistry of the Pyridine Nitrogen"—as requested, because the specific data for this compound does not appear to be present in the surveyed scientific literature. Constructing such an article would require speculation based on general principles rather than reporting established findings for the target molecule, which would not meet the required standards of scientific accuracy.

Derivatization and Structural Modifications of 4 Oxiran 2 Yloxy Pyridine

Synthesis of Novel Pyridyl-Glycidyl Ethers

The fundamental structure of 4-(Oxiran-2-yloxy)pyridine can be incorporated into more complex molecular architectures through reactions that modify the pyridine (B92270) ring while preserving the glycidyl (B131873) ether moiety. One strategy involves building upon a pre-existing hydroxypyridine core. For instance, complex pyridyl-glycidyl ethers have been synthesized by reacting substituted hydroxypyridines with epichlorohydrin (B41342).

A notable example is the synthesis of N-(4-(5-cyano-4-(4-isopropylphenyl)-6-(oxiran-2-ylmethoxy)pyridin-2-yl)phenyl)-4-methylbenzenesulfonamide. nih.gov This reaction involves the alkylation of the corresponding hydroxypyridine precursor with epichlorohydrin, demonstrating how the pyridyloxirane unit can be appended to larger, more functionalized scaffolds. nih.gov Similarly, other complex derivatives such as N-(4-(5-cyano-6-(oxiran-2-ylmethoxy)-4-(thiophen-2-yl)pyridin-2-yl)phenyl)-4-methylbenzenesulfonamide have been prepared using this method. nih.gov

These syntheses highlight a general approach where the pyridyl-glycidyl ether is formed via nucleophilic substitution on epichlorohydrin by a functionalized hydroxypyridine, as shown in the table below.

Table 1: Examples of Synthesized Pyridyl-Glycidyl Ethers

Starting Hydroxypyridine Product Reference
N-(4-(5-cyano-6-hydroxy-4-(4-isopropylphenyl)pyridin-2-yl)phenyl)-4-methylbenzenesulfonamide N-(4-(5-cyano-4-(4-isopropylphenyl)-6-(oxiran-2-ylmethoxy)pyridin-2-yl)phenyl)-4-methylbenzenesulfonamide nih.gov

Transformation into Dihydroxylated Pyridine Derivatives

The high reactivity of the strained oxirane ring in this compound allows for its facile conversion into other functional groups. A primary transformation is the ring-opening of the epoxide to form a diol, specifically a 1,2-diol. This reaction yields 3-(pyridin-4-yloxy)propane-1,2-diol, a dihydroxylated pyridine derivative.

This transformation is typically achieved through acid-catalyzed hydrolysis. In the presence of an aqueous acid, a water molecule acts as a nucleophile, attacking one of the carbon atoms of the protonated epoxide ring. pnrjournal.com This attack proceeds via an SN2 mechanism, leading to the opening of the ring and the formation of a trans-diol. The reaction is generally high-yielding and provides a straightforward route to vicinal diols from epoxides. pnrjournal.com The general scheme for this hydrolysis is a well-established reaction in organic chemistry.

Table 2: General Reaction Conditions for Dihydroxylation

Reagent Conditions Product Reference
Aqueous Acid (e.g., H₂SO₄, HCl) Water 3-(Pyridin-4-yloxy)propane-1,2-diol pnrjournal.com

Preparation of Amino Alcohol Derivatives via Aminolysis

Another significant modification of this compound involves the ring-opening of the epoxide by amines, a reaction known as aminolysis. This process yields amino alcohol derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds.

The reaction proceeds via a nucleophilic attack of the amine on one of the epoxide carbons. The basicity of the amine and the reaction conditions can influence the regioselectivity of the attack. Primary and secondary amines can be used to generate a variety of N-substituted amino alcohols. For example, reaction with amines such as aniline, naphthylamine, or diphenylamine (B1679370) would yield the corresponding aryl amino alcohol derivatives. beilstein-journals.org This reaction provides a versatile method for introducing both a hydroxyl group and a substituted amino group in a single step. pnrjournal.com

The general reaction can be summarized as the addition of an amine (R¹R²NH) to this compound to produce 1-(R¹R²-amino)-3-(pyridin-4-yloxy)propan-2-ol.

Table 3: Examples of Amines for Aminolysis

Amine Resulting Amino Alcohol Structure Reference
Aniline 1-(Phenylamino)-3-(pyridin-4-yloxy)propan-2-ol beilstein-journals.org
Naphthylamine 1-(Naphthalen-1-ylamino)-3-(pyridin-4-yloxy)propan-2-ol beilstein-journals.org
Diphenylamine 1-(Diphenylamino)-3-(pyridin-4-yloxy)propan-2-ol beilstein-journals.org

Synthesis of Polymeric Materials Incorporating Pyridyloxirane Units

The oxirane ring of this compound is a suitable functional group for polymerization, allowing for the synthesis of novel polymeric materials. Specifically, it can undergo ring-opening polymerization to produce polyethers with pendant pyridyl groups. These polymers, often referred to as poly(glycidyl ether)s, can exhibit unique properties due to the presence of the basic and aromatic pyridine units along the polymer backbone.

The polymerization can be initiated by various species, including anionic, cationic, and coordination catalysts. For example, anionic polymerization initiated by alkoxides can lead to well-defined polymers. uq.edu.au The polymerization of functional glycidyl ethers is a robust method for creating polymers with a wide range of side-chain functionalities. csic.es

The resulting polymer, poly(this compound), would have a polyether backbone: -[CH(CH₂-O-Py)-CH₂-O]n-. The pyridine groups can influence the polymer's solubility, thermal stability, and its ability to coordinate with metal ions or form hydrogen bonds. Such materials could find applications as functional polymer supports, catalysts, or in the development of smart materials. The synthesis of block copolymers containing pyridyloxirane units is also feasible, allowing for the creation of complex macromolecular architectures like amphiphilic block copolymers. csic.es

Table 4: Polymerization of this compound

Polymerization Type General Initiator/Catalyst Polymer Structure Potential Properties Reference
Anionic Ring-Opening Alkoxides (e.g., t-BuOK) -[CH(CH₂-O-Py)-CH₂-O]n- Metal-coordinating, pH-responsive uq.edu.au

Applications in Advanced Organic Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

The presence of a stereocenter on the oxirane ring allows for the use of enantiomerically pure (R)- or (S)-4-(Oxiran-2-yloxy)pyridine as a chiral building block. The absolute stereochemistry of substituents is often critical for the biological activity of a final target molecule. Research on analogous compounds, such as 2-arylsubstituted oxiranylmethyl sulfonamides, has demonstrated that biological activity can be highly dependent on the configuration of the epoxide. tandfonline.com For instance, in a series of herbicidal compounds, the (S)-isomers were identified as the biologically active forms. tandfonline.com

The synthesis of enantiopure epoxides is a well-established field, with methods like the Sharpless asymmetric epoxidation providing reliable access to these chiral intermediates. google.com The enantiopure 4-(Oxiran-2-yloxy)pyridine can be prepared using such asymmetric methods or through chiral resolution. Once obtained, the chiral epoxide can undergo stereospecific ring-opening reactions with various nucleophiles. This transfers the chirality of the starting material to the more complex product, a key strategy in the total synthesis of natural products and pharmaceuticals. researchgate.net The use of chiral amines, for example, is a widespread strategy for resolving racemic mixtures or acting as chiral auxiliaries in asymmetric synthesis. beilstein-journals.org

The value of this approach lies in the ability to construct complex molecules with precise three-dimensional arrangements, which is fundamental to their interaction with biological targets like enzymes and receptors. researchgate.netrsc.org

Table 1: Stereochemistry and Biological Activity in Analogous Oxirane Derivatives

Compound ClassEnantiomerObserved ActivityReference
Herbicidal Sulfonamides(S)-IsomerActive Form tandfonline.com
Herbicidal Sulfonamides(R)-IsomerInactive Form tandfonline.com

Precursor for Complex Heterocyclic Architectures

The high reactivity of the strained oxirane ring makes this compound an excellent precursor for building more elaborate heterocyclic systems. The core strategy involves the nucleophilic opening of the epoxide ring, followed by an intramolecular cyclization to form a new fused or spirocyclic ring system. sapub.org

A well-documented analogy is the reaction of ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates with amines. researchgate.netnih.gov In this sequence, the amine first attacks and opens the oxirane ring to form an amino alcohol intermediate. This intermediate then undergoes a direct intramolecular cyclization to yield fused pyrazolo[1,5-a] Current time information in Bangalore, IN.ias.ac.indiazepin-4-ones. researchgate.netnih.gov

This synthetic logic can be directly extended to this compound. Reaction with a binucleophile, such as a hydrazine (B178648) or an amino acid, would open the epoxide ring. The newly installed nucleophilic group can then attack the pyridine (B92270) ring or a functional group attached to it, or a functional group derived from the initial nucleophile can undergo cyclization with the side chain, leading to a variety of fused heterocycles. This method provides a powerful route to novel polycyclic scaffolds, which are of great interest in materials science and medicinal chemistry. ias.ac.inbeilstein-journals.org The synthesis of imidazo[1,5-a]pyridines from 2-(aminomethyl)pyridine precursors through cyclocondensation reactions is a common strategy for building fused rings onto a pyridine core. beilstein-journals.org Similarly, the Pictet-Spengler reaction is another classic method used to construct fused systems like tetrahydrofuro[3,2-c]pyridines. beilstein-journals.org

Table 2: Proposed Synthesis of Fused Heterocycles from this compound

NucleophileIntermediate TypePotential Fused Heterocyclic Product
HydrazineHydrazino-alcoholPyrido[x,y-b] Current time information in Bangalore, IN.ias.ac.intriazepine derivative
Amino-thiolAmino-thio-alcoholThiazino[x,y-b]pyridine derivative
EthylenediamineDiamino-alcoholPyridodiazepine derivative

Intermediate in the Synthesis of Biologically Relevant Scaffolds (General Synthetic Utility)

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a vast number of FDA-approved drugs and biologically active compounds. mdpi.com Pyridine derivatives are key components of drugs with diverse activities, including anticancer, antiviral, and antimicrobial properties. mdpi.com

This compound serves as a valuable intermediate for accessing libraries of such biologically relevant molecules. The 4-alkoxypyridine motif is a common feature in many targeted therapies, particularly kinase inhibitors. For example, derivatives of 4-phenoxypyridine (B1584201) have been synthesized and evaluated as potent inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in cancer progression. nih.gov The general structure of many Rho-kinase (ROCK) inhibitors also incorporates substituted pyridine cores. nih.gov

The synthetic utility of this compound lies in the reactivity of its epoxide handle. The ring can be opened by a wide array of nucleophiles (e.g., amines, thiols, alcohols), allowing for the facile and modular introduction of various side chains. This is a cornerstone of modern drug discovery, where libraries of related compounds are synthesized to systematically explore the structure-activity relationship (SAR) and optimize a lead compound's potency and selectivity for a biological target like a protein kinase. nih.govrsc.orgd-nb.info

Table 3: Biologically Relevant Scaffolds Accessible from Pyridine Intermediates

Scaffold ClassBiological Target/ApplicationRelevant Compound FeaturesReference(s)
Phenoxypyridine Derivativesc-Met Kinase InhibitorsN-[4-(phenoxy)pyridin-2-yl]amides nih.gov
Pyridinyl-thiazolesRho-kinase (ROCK) Inhibitors4-(Pyridin-4-yl)thiazol-2-amine core nih.gov
Isothiazolo[4,5-b]pyridinesGAK Kinase InhibitorsDihalogenated fused pyridine core rsc.org
Pyrazolo[4,3-c]pyridinesAnti-mitotic AgentsSubstituted pyrazolo-fused pyridines researchgate.net

Utilization in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. nih.gov MCRs are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity, making them powerful tools in drug discovery. orientjchem.org

While direct examples of this compound as a reactant in MCRs are not extensively documented, its structure suggests significant potential for such applications. The epoxide can serve as a masked functional group. For instance, an in situ acid- or base-catalyzed ring-opening of the epoxide with a simple nucleophile like water or an alcohol would generate a diol or an alcohol-ether, respectively. This newly formed hydroxyl group could then participate as the nucleophilic component in a classic MCR, such as the Ugi or Passerini reaction.

Hypothetical MCR Application: A plausible one-pot sequence could involve the following steps:

Initial Ring-Opening: this compound reacts with a primary amine (R-NH₂) to form an amino alcohol intermediate.

Participation in Ugi MCR: This amino alcohol could then act as the amine component in a four-component Ugi reaction with an aldehyde, a carboxylic acid, and an isocyanide.

This strategy would allow for the rapid assembly of complex, peptidomimetic structures bearing the pyridyloxy-scaffold, demonstrating the potential of integrating the reactivity of this compound with the efficiency of multicomponent synthesis.

Mechanistic and Computational Studies of 4 Oxiran 2 Yloxy Pyridine Reactivity

Density Functional Theory (DFT) Calculations on Ring-Opening Pathways

Density Functional Theory (DFT) stands as a cornerstone of computational quantum mechanical modeling, enabling the investigation of the electronic structure of complex systems. It is a particularly powerful tool for dissecting the mechanisms of organic reactions, such as the characteristic ring-opening of epoxides.

DFT calculations are pivotal in mapping the energetic landscape of a reaction, and crucially, in identifying and characterizing the transition states. For the nucleophilic attack on the oxirane ring of 4-(Oxiran-2-yloxy)pyridine, DFT can model the reaction coordinate to pinpoint the geometry and energy of the transition state—the pinnacle of the energy profile. This analysis yields the activation energy, a key determinant of reaction kinetics, and can predict the preferred site of nucleophilic attack, be it the C2 or C3 position of the oxirane moiety. Factors such as the nature of the attacking nucleophile and the presence of a catalyst can significantly alter the transition state's structure. For example, under acidic conditions, protonation of the epoxide oxygen enhances the electrophilicity of the carbon atoms, thereby lowering the activation barrier for nucleophilic attack. researchgate.net

The stability of any intermediates formed during a reaction is a critical factor that dictates the operative mechanistic pathway. DFT calculations offer reliable estimations of the energies of potential intermediates in the ring-opening of this compound. For instance, the formation of a carbocation in a stepwise SN1-like mechanism or a concerted SN2-type process can be computationally modeled. The relative energies of these intermediates help to distinguish between these mechanistic possibilities. The electronic nature of the pyridine (B92270) ring plays a significant role in stabilizing or destabilizing these intermediates, thereby influencing the reaction's course.

Transition State Analysis for Nucleophilic Attack

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory provides a simplified yet powerful framework for understanding chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. numberanalytics.com In the case of this compound, FMO analysis can predict the regioselectivity of the nucleophilic attack. The LUMO of the epoxide is the primary orbital that interacts with the HOMO of the incoming nucleophile. numberanalytics.com The spatial distribution and energy of this LUMO can reveal which of the two carbon atoms of the oxirane ring is more electrophilic and thus more susceptible to attack. A larger coefficient of the LUMO on a specific carbon atom indicates it as the more favorable site for nucleophilic addition. researchgate.net

Orbital Significance in Reactivity
HOMOHighest Occupied Molecular Orbital; acts as the electron donor.
LUMOLowest Unoccupied Molecular Orbital; acts as the electron acceptor.
HOMO-LUMO GapThe energy difference between the HOMO and LUMO, which is an indicator of molecular reactivity. numberanalytics.com

Molecular Dynamics Simulations of Reactivity

While DFT provides a static picture of a reaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the motions of atoms over time. For the ring-opening of this compound, MD simulations can be employed to explore the molecule's conformational flexibility and the trajectory of an approaching nucleophile. arxiv.org These simulations can uncover the subtle roles of molecular motion and intermolecular interactions in guiding the reaction. By altering simulation parameters such as temperature and solvent, researchers can gain valuable insights into the factors that govern reaction rates and selectivity. arxiv.org For instance, MD simulations have been instrumental in understanding the role of water molecules in the ring-opening of epoxides within enzyme active sites. nih.gov

Conformational Analysis and Stereoelectronic Effects

The three-dimensional arrangement of atoms in this compound, its conformation, can significantly influence its reactivity. Computational conformational analysis helps identify the most stable spatial arrangements of the molecule. Stereoelectronic effects, which pertain to the influence of orbital alignment on molecular properties, can affect the accessibility of the epoxide ring to nucleophiles and the stability of transition states. scribd.comulaval.ca For example, the orientation of the lone pair of electrons on the pyridine nitrogen relative to the oxirane ring can modulate the molecule's electronic properties and, consequently, its reactivity. acs.org

Future Perspectives and Emerging Research Avenues

Exploration of Novel Catalytic Systems for 4-(Oxiran-2-yloxy)pyridine Transformations

The development of sophisticated catalytic systems is paramount for unlocking the full synthetic potential of this compound. Future research is anticipated to move beyond conventional methods toward highly efficient and selective catalysts for transformations involving both the pyridine (B92270) and oxirane functionalities.

Emerging research focuses on heterogeneous catalysts, particularly those based on magnetic nanoparticles, which offer significant advantages like high surface area, easy separation from the reaction mixture, and reusability. nih.govnih.gov For instance, novel nano-magnetic catalysts, such as those supported on metal-organic frameworks (MOFs), have demonstrated high yields in the synthesis of complex pyridine derivatives under solvent-free conditions. nih.gov Systems like Fe3O4@SiO2 functionalized with a deep eutectic solvent (DES) have also been shown to be effective for pyridine synthesis, highlighting a trend towards greener and more robust catalytic solutions. nih.gov

Future investigations could adapt these magnetic nanoparticle and MOF-based catalysts for stereoselective ring-opening reactions of the oxirane in this compound. The pyridine ring itself can act as an internal ligand or directing group, a principle that could be exploited in catalyst design. Furthermore, copper(I)-catalyzed oxidative cyclization has been shown to be effective for alkynyl oxiranes in the presence of pyridine N-oxides, proceeding through an allenyloxypyridinium intermediate. researchgate.net This suggests a promising avenue for developing copper-catalyzed transformations of this compound, potentially leading to novel heterocyclic structures.

Catalyst TypePotential Application for this compoundKey Advantages
Magnetic Nanoparticle-Supported Catalysts Selective oxirane ring-opening; Functionalization of the pyridine ring.Easy separation; High surface area; Reusability. nih.govnih.gov
Metal-Organic Frameworks (MOFs) Asymmetric catalysis; Tandem reactions involving both rings.High porosity; Tunable structure; Active catalytic sites. nih.gov
Copper(I) Complexes Oxidative cyclization reactions; Ring-opening polymerizations.Mild reaction conditions; Unique reactivity with oxiranes and pyridines. researchgate.net
Palladium-Based Catalysts Cross-coupling reactions at the pyridine ring (C-H activation).High efficiency in forming C-C and C-N bonds. researchgate.net

Integration into Flow Chemistry Methodologies

Flow chemistry, or continuous manufacturing, offers substantial benefits over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved scalability. wuxiapptec.com The integration of this compound synthesis and its subsequent transformations into flow chemistry methodologies represents a significant area for future development.

The modular nature of flow systems allows for multi-step syntheses to be performed sequentially without the isolation of intermediates. drugdiscoverytrends.comuc.pt This is particularly advantageous for handling potentially unstable or hazardous intermediates that can arise during the modification of the oxirane or pyridine ring. wuxiapptec.comdrugdiscoverytrends.com Flow reactors provide superior control over reaction temperature and residence time, which is crucial for managing exothermic reactions like epoxide ring-opening. wuxiapptec.combeilstein-journals.org

Future research will likely focus on developing telescoped flow processes. For example, a flow system could be designed to first synthesize this compound and then, in a subsequent reactor, react it with a nucleophile in a ring-opening step. This approach increases efficiency and throughput, making it ideal for the rapid generation of compound libraries for drug discovery or the large-scale production of key intermediates. drugdiscoverytrends.comd-nb.info

Flow Chemistry AdvantageRelevance to this compound Chemistry
Enhanced Safety Minimizes the accumulation of reactive intermediates from oxirane reactions; Allows for operations at high temperature/pressure. wuxiapptec.comd-nb.info
Precise Process Control Fine-tuning of temperature, pressure, and residence time to control selectivity in ring-opening or pyridine functionalization. wuxiapptec.com
Scalability Straightforward scaling of production from milligrams to kilograms without extensive re-optimization. drugdiscoverytrends.combeilstein-journals.org
Multi-step Synthesis Enables sequential, "telescoped" reactions, such as synthesis followed immediately by polymerization or functionalization. drugdiscoverytrends.comuc.pt

Development of Photo-Induced Reactions Involving the Oxirane Moiety

Photochemistry offers unique reaction pathways that are often inaccessible through thermal methods. The development of photo-induced reactions involving the oxirane moiety of this compound is an emerging research frontier.

Recent advances in photocatalysis have enabled multi-electron transformations under visible light. ims.ac.jp For example, novel photocatalysts have been developed that can achieve a four-electron reduction of esters to generate carbinol anions. ims.ac.jp This type of powerful reductive activation could potentially be applied to the oxirane ring—a cyclic ether—to induce ring-opening and generate reactive intermediates for subsequent C-C bond formation.

Furthermore, combining photochemistry with flow reactors can overcome common challenges of photochemical reactions, such as light penetration in batch reactors, ensuring that all reactant molecules are uniformly irradiated. wuxiapptec.com Patents have also been filed for photoinitiators containing oxirane moieties, suggesting their utility in light-induced polymerization and material curing processes. google.com Future work could explore the use of this compound in photo-RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization or in the development of novel photoresists where the oxirane provides a cross-linking site upon irradiation.

Research AvenuePotential OutcomeEnabling Technology
Photocatalytic Ring-Opening Generation of radical or anionic intermediates for novel bond formations.Visible-light photocatalysts; Multi-electron transfer systems. ims.ac.jp
Photo-induced Polymerization Creation of functional polymers initiated by light.Photoinitiators; Flow photochemistry for uniform irradiation. wuxiapptec.comgoogle.com
C-H Functionalization Light-mediated modification of the pyridine ring or adjacent alkyl chain.Dual photoredox and transition metal catalysis.

Advancements in Polymer Chemistry Utilizing Pyridyloxirane Monomers

The bifunctional nature of this compound makes it an attractive monomer for the synthesis of advanced functional polymers. The oxirane group can undergo ring-opening polymerization to form a polyether backbone, while the pendant pyridine groups can impart specific properties such as pH-responsiveness, metal coordination capability, or catalytic activity. mdpi.com

Ring-opening polymerization (ROP) is a key technique for converting cyclic monomers like oxiranes into polymers. mdpi.com Research into the ROP of this compound could yield novel poly(alkylene ether)s with regularly spaced pyridine functionalities. These polymers could find applications as:

Smart Materials: The pyridine nitrogen can be protonated or deprotonated, allowing the polymer's solubility or conformation to change in response to pH.

Polymer-Supported Catalysts: The pyridine moieties can act as ligands to immobilize metal catalysts, creating recyclable catalytic systems.

Gene Delivery Vectors: The cationic nature of protonated pyridinium (B92312) groups could facilitate the complexation and delivery of nucleic acids.

The field of chemical recycling is also gaining importance, with a focus on designing polymers that can be depolymerized back to their constituent monomers. researchgate.net Future research could explore the synthesis of polymers from this compound that are designed for closed-loop recycling. Additionally, techniques from radical polymerization, such as RAFT, could be used for post-polymerization modification of polymers containing this monomer, further expanding their functional diversity. beilstein-journals.org

Polymer TypeSynthesis MethodPotential ApplicationResearch Focus
Functional Polyethers Ring-Opening Polymerization (ROP)pH-responsive materials, polymer-supported catalysts.Development of stereoselective polymerization catalysts. mdpi.com
Block Copolymers Living/Controlled PolymerizationSelf-assembling nanostructures, drug delivery micelles.Sequential monomer addition; combining ROP with other polymerization methods. beilstein-journals.org
Cross-linked Networks Cationic or Radiation-Induced PolymerizationFunctional coatings, hydrogels, resins.Controlling cross-link density and material properties. iaea.orgresearchgate.net

Q & A

Q. Table 1: Reaction Optimization Parameters

ParameterOptimal ConditionImpact on Yield
Catalyst (Pd)2–5 mol% Pd(PPh₃)₄>80% efficiency
SolventTHF or DMFPolar aprotic preferred
Temperature80–100°C for couplingAvoids decomposition

Basic: What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Epoxide protons resonate at δ 3.5–4.5 ppm (split into AB systems due to ring strain). Pyridine protons appear downfield (δ 7.5–8.5 ppm) .
    • ¹³C NMR : Epoxide carbons at δ 45–55 ppm; pyridine carbons at δ 120–150 ppm.
  • X-ray Crystallography : Resolves epoxide ring geometry and intermolecular interactions. For example, C–H⋯O interactions (2.7–3.0 Å) and π–π stacking (3.5–4.0 Å) stabilize crystal lattices .

Advanced: How do electronic effects of the pyridine ring influence the reactivity of the epoxide moiety in ring-opening reactions?

Answer:
The electron-deficient pyridine ring activates the epoxide toward nucleophilic attack. Key factors:

  • Ring Strain vs. Electronic Withdrawal : Pyridine’s electron-withdrawing nature increases epoxide electrophilicity, favoring ring-opening by amines or thiols. Computational studies (DFT) show a 10–15 kcal/mol reduction in activation energy compared to non-aromatic epoxides .
  • Regioselectivity : Nucleophiles preferentially attack the less hindered epoxide carbon. Steric maps derived from X-ray data (e.g., substituent bulk at the 4-position) guide predictive models .

Q. Table 2: Comparative Reactivity in Ring-Opening Reactions

NucleophileSolventRate (k, M⁻¹s⁻¹)Major Product
EthanolamineDCM0.25Amino alcohol
ThiophenolTHF1.8Thioether

Advanced: What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Answer: Discrepancies often arise from:

  • Purity Issues : Residual palladium from coupling reactions (even <0.1%) can skew enzyme inhibition assays. Mitigate via rigorous purification (e.g., silica gel chromatography, recrystallization) .
  • Solvent Effects : Aqueous vs. DMSO solubility alters bioavailability. For example, derivatives with logP >3 show improved membrane permeability but reduced aqueous stability .
  • Structural Analogues : Subtle substituent changes (e.g., 4-methyl vs. 4-fluoro) drastically alter binding to cytochrome P450 isoforms. Use SAR studies to correlate substituent electronics with activity .

Methodological: How can computational methods predict the stability and reactivity of this compound in complex reaction environments?

Answer:

  • DFT Calculations : Model epoxide ring strain (e.g., Mayer bond orders) and transition states for nucleophilic attacks. Software like Gaussian or ORCA provides activation parameters .
  • MD Simulations : Predict solubility and aggregation behavior in solvents. For example, simulations reveal clustering in polar aprotic solvents, reducing effective concentration .
  • QSPR Models : Relate molecular descriptors (e.g., HOMO-LUMO gaps, dipole moments) to experimental oxidation potentials .

Methodological: What safety protocols are critical when handling this compound, given limited toxicity data?

Answer:

  • Exposure Mitigation : Use fume hoods, nitrile gloves, and sealed reaction systems. Epoxides are potential sensitizers; LC-MS monitoring detects airborne traces .
  • Waste Disposal : Quench residual epoxide with aqueous NaHSO₃ before disposal.
  • Emergency Response : For skin contact, wash with 10% ethanol/water (enhances epoxide solubility for removal) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.